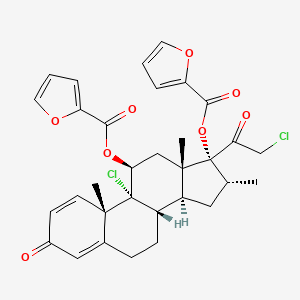
11,17-Difuroate Mometasone Furoate
Overview
Description
11,17-Difuroate Mometasone Furoate is a synthetic corticosteroid impurity derived from mometasone furoate, a widely used corticosteroid for treating various inflammatory and allergic conditions such as asthma, hay fever, and skin disorders like eczema and psoriasis. The presence of impurities like this compound is critical for the quality control and validation of pharmaceutical products.
Biochemical Analysis
Biochemical Properties
Mometasone Furoate EP Impurity E is involved in biochemical reactions similar to those of mometasone furoate. As a corticosteroid, it interacts with glucocorticoid receptors in the cytoplasm of cells . Upon binding, the receptor-ligand complex translocates to the nucleus, where it regulates the transcription of specific genes . This interaction influences the synthesis of various proteins, including enzymes involved in inflammatory responses .
Cellular Effects
Mometasone Furoate EP Impurity E affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can suppress the production of inflammatory mediators in immune cells, thereby reducing inflammation .
Molecular Mechanism
The molecular mechanism of Mometasone Furoate EP Impurity E involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As a glucocorticoid, it binds to the glucocorticoid receptor, leading to changes in the transcription of specific genes . This can result in the suppression of inflammatory responses and modulation of immune function .
Preparation Methods
The preparation of 11,17-Difuroate Mometasone Furoate involves multi-step synthetic routes. The synthesis typically starts with the parent compound, mometasone furoate, and involves various chemical reactions such as acylation, chlorination, and esterification . Industrial production methods often employ high-performance liquid chromatography (HPLC) for the quantitation and validation of impurities .
Chemical Reactions Analysis
11,17-Difuroate Mometasone Furoate undergoes several types of chemical reactions:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds.
Scientific Research Applications
11,17-Difuroate Mometasone Furoate is primarily used in scientific research for:
Toxicological Studies: To assess the safety and potential toxicity of pharmaceutical products.
Analytical Method Development: To develop and validate methods for detecting and quantifying impurities in pharmaceutical formulations.
Process Validation: To ensure the consistency and reliability of industrial manufacturing processes.
Mechanism of Action
The mechanism of action of 11,17-Difuroate Mometasone Furoate is similar to that of mometasone furoate. It binds to glucocorticoid receptors, causing conformational changes that lead to the separation from chaperones and translocation to the nucleus. This binding inhibits the release of inflammatory mediators such as leukocytic acid hydrolases, histamine, and kinin .
Comparison with Similar Compounds
11,17-Difuroate Mometasone Furoate can be compared with other similar corticosteroid impurities such as:
Mometasone Furoate EP Impurity C: Known for its role in the final acylation step and the formation of difuroate enol ether intermediates.
Mometasone Furoate EP Impurity D:
Mometasone Furoate EP Impurity G: Another known impurity used in method development and validation.
These impurities are unique in their chemical structures and the specific roles they play in the synthesis and validation of mometasone furoate.
Properties
IUPAC Name |
[(8S,9R,10S,11S,13S,14S,16R,17R)-9-chloro-17-(2-chloroacetyl)-17-(furan-2-carbonyloxy)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-11-yl] furan-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32Cl2O8/c1-18-14-22-21-9-8-19-15-20(35)10-11-29(19,2)31(21,34)26(41-27(37)23-6-4-12-39-23)16-30(22,3)32(18,25(36)17-33)42-28(38)24-7-5-13-40-24/h4-7,10-13,15,18,21-22,26H,8-9,14,16-17H2,1-3H3/t18-,21+,22+,26+,29+,30+,31+,32+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDGUHJEIVTMQZ-VYYCQGSCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)OC(=O)C5=CC=CO5)C)OC(=O)C6=CC=CO6)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CCl)OC(=O)C5=CC=CO5)C)OC(=O)C6=CC=CO6)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32Cl2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
615.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1370190-33-2 | |
| Record name | Mometasone-11,17-difuroate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1370190332 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MOMETASONE-11,17-DIFUROATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PM5X8N7NWY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-Methoxyphenyl)-1-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B583188.png)
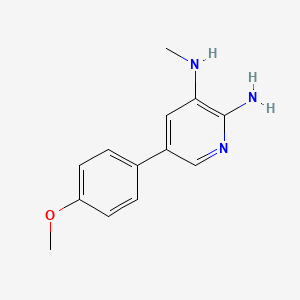
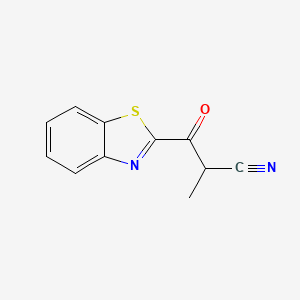
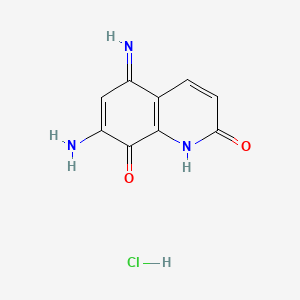
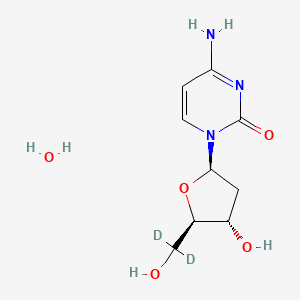

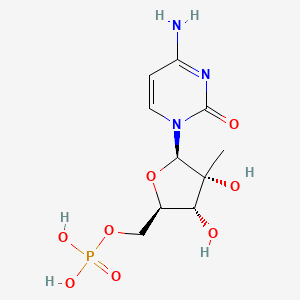
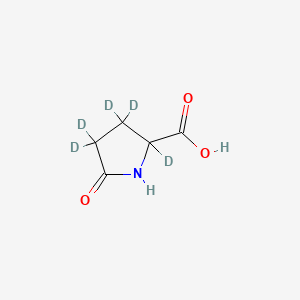
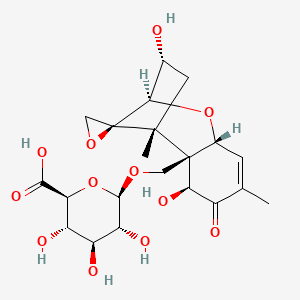

![[2-[[3-(2-Chlorobenzoyl)-5-ethyl-2-thienyl]amino]-2-oxoethyl]carbamic Acid Benzyl Ester](/img/structure/B583206.png)
![4-[2-(2-Amino-4,5,6,7-tetrahydro-4,6-dioxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic Acid](/img/structure/B583209.png)
![4-[2-(2-Amino-4,5,6,7-tetrahydro-4,6-dioxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic Acid Methyl Ester](/img/structure/B583210.png)
